N,N-Diethylsulfamoyl fluoride

Vue d'ensemble

Description

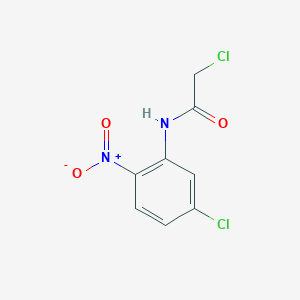

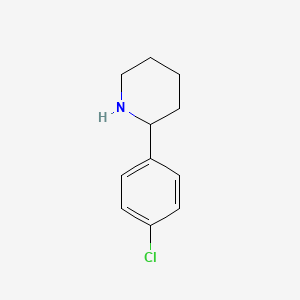

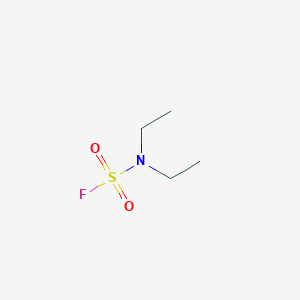

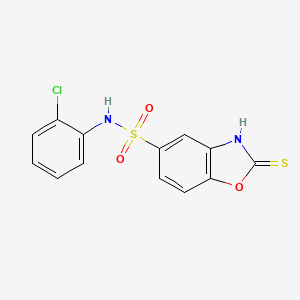

N,N-Diethylsulfamoyl fluoride is a chemical compound with the molecular formula C4H10FNO2S . It has a molecular weight of 155.19 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C4H10FNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 . The Canonical SMILES representation is CCN(CC)S(=O)(=O)F . Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.19 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has a complexity of 156 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds .Applications De Recherche Scientifique

Fluoride Anion Recognition and Sensing

Fluoride anion recognition is crucial in various scientific domains due to its dual nature of being beneficial for industrial applications and human diet, while also being linked to human pathologies. The study by Cametti and Rissanen (2009) outlines different chemical approaches for fluoride binding, particularly in protic solvents and water. This has significant implications for the development of new methods in the field of fluoride detection and recognition (Cametti & Rissanen, 2009).

Radical Fluorinating Agents

The creation and application of radical fluorinating agents, such as N-fluoro-N-arylsulfonamides (NFASs), is a key area of research. These agents are used for radical fluorination under mild conditions and have potential in many radical fluorination processes. Meyer et al. (2018) discuss the properties and applications of NFASs, highlighting their role in facilitating clean radical fluorination processes (Meyer et al., 2018).

Electrochemical Synthesis of Sulfonyl Fluorides

The electrochemical approach to synthesizing sulfonyl fluorides, using thiols or disulfides and potassium fluoride, represents an environmentally friendly and efficient method. Laudadio etal. (2019) describe this mild method, highlighting its broad substrate scope, including various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. This innovation opens new avenues for accessing sulfonyl fluorides in a sustainable manner (Laudadio et al., 2019).

Spectroscopic and Theoretical Studies

The spectroscopic and theoretical analysis of sulfamoil fluoride compounds, such as FSO2NH2 and FSO2NS(O)F2, provides critical insights into their structural and conformational properties. Álvarez et al. (2003) have conducted studies using FT-IR and Raman spectra, coupled with ab initio and density functional theory (DFT) calculations, to understand the conformations and vibrational spectra of these molecules (Álvarez et al., 2003).

Aliphatic Sulfonyl Fluorides Synthesis

Research into the synthesis of aliphatic sulfonyl fluorides is growing due to their relevance in chemical biology and molecular pharmacology. Xu et al. (2019) introduced a visible-light-mediated decarboxylative fluorosulfonylethylation method for synthesizing these compounds from various alkyl carboxylic acids. This method is significant for its broad applicability and potential in drug modification (Xu et al., 2019).

Fluoride Ion Complexation and Sensing Using Organoboron Compounds

Wade et al. (2010) explored the use of organoboron compounds for fluoride ion complexation and sensing. This research is particularly relevant due to fluoride's role in dental health and its potential adverse effects at high levels. The study highlights the discovery of improved analytical methods for detecting fluoride, especially in water (Wade et al., 2010).

Mécanisme D'action

Target of Action

N,N-Diethylsulfamoyl fluoride is an organic fluorine compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

This compound is known for its strong electrophilicity . It can undergo electrophilic substitution reactions . The compound interacts with its targets by forming covalent bonds, which can lead to changes in the target molecules . .

Biochemical Pathways

Given its electrophilic nature, it can potentially interact with a variety of biochemical pathways involving nucleophilic components

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and interactions with targets . .

Propriétés

IUPAC Name |

N,N-diethylsulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVSTFKSUSWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602216 | |

| Record name | Diethylsulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-97-8 | |

| Record name | Diethylsulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B3382941.png)

![2-[4-(4-Cyanophenyl)phenoxy]acetohydrazide](/img/structure/B3382948.png)

![Methyl 4-chloro-3-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B3382956.png)

![tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate](/img/structure/B3382974.png)

![5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3382987.png)

![3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid](/img/structure/B3382996.png)